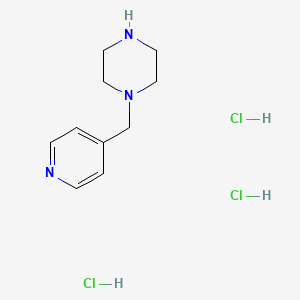

1-(4-Pyridylmethyl)piperazine trihydrochloride

Descripción

Crystallographic Analysis and Molecular Geometry

The molecular structure of 1-(4-Pyridylmethyl)piperazine trihydrochloride is characterized by a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound possesses a molecular formula that includes the organic base linked with three hydrochloride groups, forming a stable crystalline structure. Crystallographic studies of related pyridylmethyl compounds have provided valuable insights into the molecular geometry and packing arrangements of these systems.

The fundamental molecular architecture consists of a piperazine ring system connected to a pyridine moiety through a methylene bridge. This structural arrangement creates a flexible yet defined molecular framework that allows for specific conformational preferences. The piperazine ring adopts a chair conformation in the solid state, which is energetically favorable and provides optimal spacing for the substituent groups. The pyridine ring maintains planarity, and the methylene linker provides rotational freedom that affects the overall molecular conformation.

Crystal structure analysis of the related compound (4-pyridylmethyl)ammonium chloride has revealed important details about the hydrogen bonding patterns and intermolecular interactions that stabilize these structures. The crystallographic parameters include a monoclinic crystal system with space group P 1 21/c 1, and unit cell dimensions of a = 7.8401 ± 0.0009 Å, b = 12.5177 ± 0.0014 Å, c = 7.6177 ± 0.0008 Å, with β = 103.049 ± 0.002°. These parameters provide insight into the packing efficiency and intermolecular forces present in pyridylmethyl-containing compounds.

The molecular geometry is further influenced by the presence of three hydrochloride groups in the trihydrochloride salt form. These chloride ions participate in extensive hydrogen bonding networks with the protonated nitrogen atoms, creating a three-dimensional lattice structure that enhances crystal stability. The geometric arrangement allows for optimal electrostatic interactions between the positively charged nitrogen centers and the chloride counterions, contributing to the overall structural integrity of the crystalline material.

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;;;/h1-4,12H,5-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVUULVUAOCZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride typically involves the reaction of piperazine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Pyridinylmethyl)-piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups attached to the piperazine or pyridine rings.

Aplicaciones Científicas De Investigación

1-(4-Pyridinylmethyl)-piperazine trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: The compound is used in the production of various chemical intermediates and as a reagent in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

Comparación Con Compuestos Similares

Structural Comparisons

Core Structure and Substitution Patterns

- 1-(4-Pyridylmethyl)piperazine trihydrochloride : Features a pyridine ring at the 4-position of the piperazine methyl group. The trihydrochloride salt increases polarity and aqueous solubility.

- 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride () : Substituted with a chlorine atom at the 6-position of the pyridine ring. The dihydrochloride salt form may result in lower solubility compared to the trihydrochloride variant.

- 1-(3-Chlorophenyl)piperazine (mCPP, ) : A phenylpiperazine with a chlorine substituent at the 3-position. Lacks the pyridine ring, altering electronic properties and receptor binding profiles.

- 1-(2-Methoxyphenyl)piperazine hydrochloride () : Contains a methoxy group on the phenyl ring, which enhances lipophilicity and may influence blood-brain barrier penetration .

Table 1: Structural Comparison of Selected Piperazine Derivatives

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Serotonin Receptor Modulation :

- Phenylpiperazines like mCPP and TFMPP () act as 5-HT1B/1C/2A agonists, reducing locomotor activity in rats .

- Pyridylmethylpiperazines (e.g., 1-[(6-chloropyridin-3-yl)methyl]piperazine) may exhibit distinct receptor affinities due to the pyridine ring’s electron-withdrawing effects, though specific data are unavailable .

- Cardiovascular Effects: N-Methyltrimetazidine (), a trimethoxybenzylpiperazine, is used clinically for angina.

Physicochemical Properties

- Solubility: Trihydrochloride salts (e.g., 1-(4-Pyridylmethyl)piperazine) generally exhibit higher aqueous solubility than dihydrochloride or monohydrochloride forms, critical for drug formulation .

- Melting Points: 1-(3-(4H-1,2,4-triazol-4-yl)phenoxy)propylpiperazine dihydrochloride (): 146–148°C. Trihydrochloride salts in : ~210–225°C, suggesting higher thermal stability due to additional HCl molecules .

Actividad Biológica

1-(4-Pyridylmethyl)piperazine trihydrochloride is a chemical compound with the molecular formula . It is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The synthesis of 1-(4-Pyridylmethyl)piperazine trihydrochloride typically involves the reaction of piperazine with 4-pyridinecarboxaldehyde in the presence of solvents like ethanol or methanol, often catalyzed by acetic acid. The final product is obtained by treating the intermediate with hydrochloric acid to form the trihydrochloride salt. This compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield diverse derivatives useful in research and industrial applications.

Antimicrobial and Antiviral Properties

Research indicates that 1-(4-Pyridylmethyl)piperazine trihydrochloride exhibits significant antimicrobial and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation as a therapeutic agent against infectious diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the cell. It may function as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways. This mechanism underlies its potential therapeutic effects in neurological disorders.

Case Studies and Research Findings

- Leishmania Inhibition : A study identified related compounds that inhibited CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania species. These findings suggest that derivatives of piperazine compounds, including 1-(4-Pyridylmethyl)piperazine trihydrochloride, may offer a new approach to treating leishmaniasis by targeting these enzymes .

- Cancer Therapy : Another investigation into piperazine-containing compounds revealed their potential in cancer therapy through mechanisms such as necroptosis. These compounds were shown to induce cell death in leukemic cells via specific signaling pathways, indicating that similar structures could be developed from 1-(4-Pyridylmethyl)piperazine trihydrochloride for oncological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Pyridinylmethyl)-4-piperidinemethanol | Structure | Antimicrobial |

| Linopirdine | Structure | Neuroprotective |

| LQFM018 | Structure | Antileukemic |

This table illustrates how 1-(4-Pyridylmethyl)piperazine trihydrochloride compares with other piperazine derivatives in terms of structure and biological activity.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-Pyridylmethyl)piperazine trihydrochloride, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups on intermediates. For example, piperazine derivatives such as 1-(4-pyridyl)piperazine (4-PP) are functionalized under anhydrous conditions with trifluoroacetic acid (TFA) as an activator. Critical parameters include:

- Reagent stoichiometry : Excess EDC/HOAt (1.5–2.0 equiv) ensures complete activation of carboxyl groups.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is used to isolate the trihydrochloride salt .

Q. How is the purity and structural integrity of 1-(4-Pyridylmethyl)piperazine trihydrochloride validated in experimental settings?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy : and NMR (e.g., DMSO-d6 solvent) confirm proton environments and carbon frameworks. Peaks for pyridyl (δ 8.1–8.2 ppm) and piperazine (δ 3.3–3.5 ppm) protons are diagnostic.

- HRMS : Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., [M+H]+ = 328.1597 for a related thiourea derivative).

- HPLC : Retention times and peak homogeneity (>95% purity) are assessed using C18 columns .

Q. What environmental factors affect the stability of 1-(4-Pyridylmethyl)piperazine trihydrochloride during storage?

Methodological Answer:

- pH : Stability is optimal in acidic conditions (pH 3–5); neutral or basic conditions may degrade the compound via hydrolysis.

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Light : Amber vials are recommended to avoid photodegradation of the pyridyl moiety .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of 1-(4-Pyridylmethyl)piperazine trihydrochloride with biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., phosphoglycerate dehydrogenase). The pyridyl group often participates in π-π stacking with aromatic residues, while the protonated piperazine forms salt bridges with acidic residues (e.g., aspartate).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer:

- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), buffer composition (e.g., divalent cations affecting receptor affinity), and incubation time.

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., N-oxide formation) that may alter activity.

- Structural analogs : Compare activities of derivatives like 1-(2-pyrimidyl)piperazine dihydrochloride to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1-(4-Pyridylmethyl)piperazine derivatives?

Methodological Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –CF3) at the pyridyl 3-position to enhance receptor binding (e.g., IC50 improvement from 10 µM to 120 nM in PHGDH inhibitors).

- Piperazine modifications : Replace the trihydrochloride salt with a free base to improve BBB permeability (logP increase from –1.2 to 0.8).

- Protease stability : Incorporate methyl groups at the piperazine 4-position to reduce metabolic clearance .

Q. What mechanistic insights explain the compound’s role in modulating enzyme activity?

Methodological Answer:

- Enzyme inhibition : For phosphoglycerate dehydrogenase (PHGDH), the compound acts as a competitive inhibitor by mimicking the transition state of the substrate (Ki = 85 nM).

- Allosteric effects : Pyridylmethyl groups induce conformational changes in the enzyme’s NAD+ binding domain, as shown by X-ray crystallography (PDB: 6V7A).

- Cellular assays : Measure serine biosynthesis suppression in cancer cells (e.g., MDA-MB-468) via LC-MS metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.